molecular formula C36H58O10 B149989 Bayogenin 3-O-beta-D-glucopyranoside CAS No. 104513-86-2

Bayogenin 3-O-beta-D-glucopyranoside

Cat. No. B149989
M. Wt: 650.8 g/mol
InChI Key: ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bayogenin 3-O-beta-D-glucopyranoside is a naturally occurring compound found in the leaves of the bayberry tree (Myrica rubra). It is an important component of traditional Chinese medicine and has been used for a variety of medicinal purposes. It is also known as bayogenin 3-O-beta-D-glucopyranoside, bayogenin 3-O-beta-D-glucoside, and bayogenin 3-O-beta-D-glucuronide. The compound has been studied extensively in recent years due to its potential therapeutic uses.

Scientific Research Applications

  • Anti-Inflammatory Applications

    • Field : Pharmacology
    • Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin isolated from Polygala japonica, has been found to possess anti-inflammatory activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
  • Inhibition of Infectious Development of P. oryzae

    • Field : Microbiology
    • Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in vitro .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in vitro .
  • Anti-Inflammatory Applications in Trichosanthes cucumerina L.

    • Field : Pharmacology
    • Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin glycoside, has been isolated from the fruit fibers of Trichosanthes cucumerina L., a Thai medicinal plant. It has been found to possess anti-inflammatory activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
  • Inhibition of Infectious Development of P. oryzae in Rice

    • Field : Microbiology
    • Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in rice .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in rice .
  • Anti-Inflammatory Applications in Trichosanthes cucumerina L.

    • Field : Pharmacology
    • Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin glycoside, has been isolated from the fruit fibers of Trichosanthes cucumerina L., a Thai medicinal plant. It has been found to possess anti-inflammatory activities .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
  • Inhibition of Infectious Development of P. oryzae in Rice

    • Field : Microbiology
    • Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in rice .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in rice .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUJKJNUAOXJGL-WQMXAPTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bayogenin 3-O-beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bayogenin 3-O-beta-D-glucopyranoside
Reactant of Route 2
Bayogenin 3-O-beta-D-glucopyranoside
Reactant of Route 3
Bayogenin 3-O-beta-D-glucopyranoside
Reactant of Route 4
Bayogenin 3-O-beta-D-glucopyranoside
Reactant of Route 5
Bayogenin 3-O-beta-D-glucopyranoside
Reactant of Route 6
Bayogenin 3-O-beta-D-glucopyranoside

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